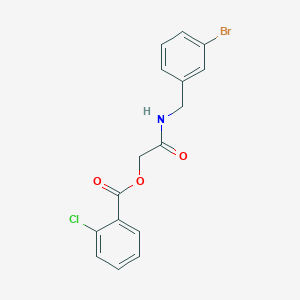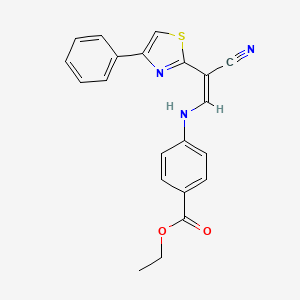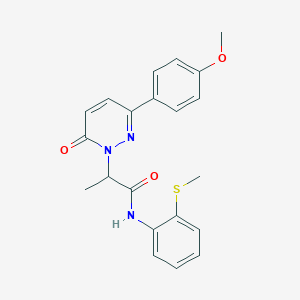![molecular formula C13H23N3O3 B2950782 Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate CAS No. 2377005-04-2](/img/structure/B2950782.png)
Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate
Overview
Description
Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate is a synthetic compound with potential applications across various scientific disciplines. Its unique chemical structure presents interesting opportunities for research in organic chemistry, pharmaceutical development, and possibly industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate is typically synthesized through a multi-step organic synthesis process. The starting materials may include a range of aldehydes and amines, which undergo condensation, cyclization, and esterification reactions. Careful control of reaction conditions, such as temperature, solvent, and catalyst selection, is crucial to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems allows for precise control over the synthesis parameters, minimizing human error and enhancing scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: Typically involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or peracids.
Reduction: Generally involves the addition of hydrogen or removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of a functional group by another, often catalyzed by acids or bases.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., phosphorus tribromide), acids (e.g., hydrochloric acid).
Major Products
Oxidation Products: Ketones or aldehydes depending on the functional groups present.
Reduction Products: Alcohols or amines.
Substitution Products: Varies widely based on the substituent introduced, often leading to derivatives with altered physical or chemical properties.
Scientific Research Applications
Chemistry
In organic chemistry, Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate is studied for its structural properties and reactivity. It serves as a model compound in the development of new synthetic methodologies and reaction mechanisms.
Biology
This compound has potential applications in biochemistry and molecular biology as a probe for studying enzyme activity and protein interactions. Its unique structure allows for binding to specific biological targets, facilitating the study of biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological molecules opens avenues for drug development, particularly in targeting diseases associated with specific enzymes or receptors.
Industry
Industrial applications include its use as a chemical intermediate in the synthesis of more complex molecules. Its stability and reactivity profile make it valuable in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action for Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate depends on its specific application. Generally, it interacts with biological targets by binding to enzymes or receptors, altering their activity. This binding may inhibit or activate these targets, leading to various biochemical effects. Molecular pathways involved include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (5aR,9aR)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate
Tert-butyl (5aR,9aS)-4-oxo-2,5,5a,6,7,8,9,9a-octahydro-1H-pyrido[3,4-b][1,4]diazepine-1-carboxylate
Uniqueness
Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and binding properties. This uniqueness is leveraged in scientific research to explore new chemical reactions and biological interactions that similar compounds might not exhibit. Its precise structure allows for the formation of specific interactions with biological targets, making it a valuable tool in medicinal chemistry and biochemistry research.
Properties
IUPAC Name |
tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)16-7-5-11(17)15-9-8-14-6-4-10(9)16/h9-10,14H,4-8H2,1-3H3,(H,15,17)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMSONJYXQMDJR-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)NC2C1CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)N[C@H]2[C@@H]1CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377005-04-2 | |
| Record name | rac-tert-butyl (5aR,9aS)-4-oxo-decahydro-1H-pyrido[3,4-b][1,4]diazepine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2950699.png)

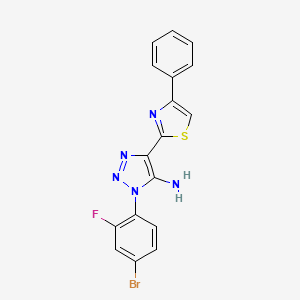
![3-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2950708.png)
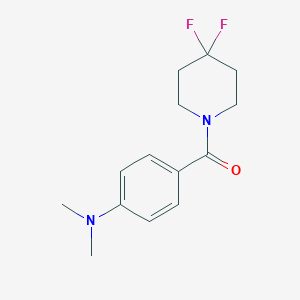
![3-PHENYL-6-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIDAZINE](/img/structure/B2950710.png)
![N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2950711.png)
![1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2950713.png)
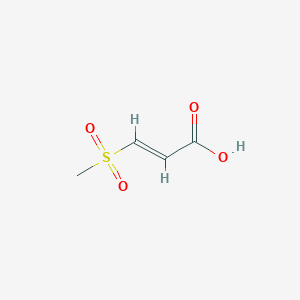
![N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide](/img/structure/B2950717.png)
